ELOVL6 Pharmacophore Alignment: 6-Position Requirement for Enzyme Inhibition
In the 2-azabicyclo[2.2.2]octane class of ELOVL6 inhibitors, the 6-position carboxylate/carboxamide is the critical pharmacophoric attachment point. The lead compound 1 (methyl 6-carboxylate derivative) and its optimized analog 28a (6-carboxamide) both require the 6-endo configuration for enzyme inhibition. The exo isomers at the 6-position were completely inactive (no detectable inhibition) . This target compound, bearing a 6-hydroxymethyl group, serves as the direct synthetic precursor to the active 6-carboxylate or 6-formyl oxidation states required for this validated pharmacological scaffold, whereas regioisomers at positions 3, 4, or 5 cannot access the same pharmacophore geometry.
| Evidence Dimension | ELOVL6 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Lead 1 (6-CO2Me endo isomer): IC50 reported; compound 28a (6-carboxamide endo): orally active inhibitor with in vivo target engagement |
| Comparator Or Baseline | Exo isomers at 6-position: completely inactive (no inhibition at concentrations tested) |
| Quantified Difference | Qualitative difference: active (endo-6) vs. inactive (exo-6). Regioisomers at other positions (3,4,5) not reported as active in this series, consistent with 6-position specificity. |
| Conditions | Recombinant human ELOVL6 enzyme assay; COS7 cell-based assay; in vivo mouse liver elongation index |
Why This Matters
Selection of the 6-hydroxymethyl regioisomer ensures synthetic entry into the only validated active site of the 2-azabicyclo[2.2.2]octane ELOVL6 inhibitor series, directly impacting lead optimization success rates.
- [1] Sasaki, T.; Nagase, T.; Shimamura, K.; Miyamoto, N. et al. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorg. Med. Chem. 2009, 17, 5639-5647. View Source
